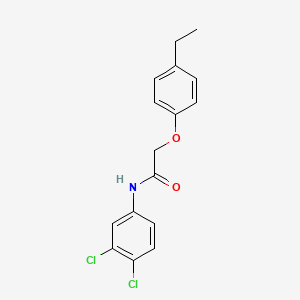

![molecular formula C15H23N3O2 B5602895 3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid](/img/structure/B5602895.png)

3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like 3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid often involves multi-step reactions, starting from simpler precursors such as 3-chloropropionic acid. Cyclopropanone equivalents, which can be prepared from the piperidide of 3-chloropropionic acid, play a crucial role in forming cyclopropyl-containing compounds, including imidazole and piperidine derivatives (Wasserman, Dion, & Fukuyama, 1989). These intermediates are versatile in synthesizing various heterocyclic compounds, indicating a potential pathway for synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is complex, featuring multiple rings and functional groups. Such structures are often analyzed through NMR spectroscopy and X-ray crystallography, providing insights into the arrangement of atoms and the stereochemistry of the molecule. These techniques are essential for confirming the identity and purity of synthesized compounds and for understanding their 3D structure, which is critical for assessing their potential interactions with biological targets.

Chemical Reactions and Properties

Compounds containing imidazole and piperidine rings exhibit a wide range of chemical reactivity. For instance, imidazole derivatives are known for their role as intermediates in synthesizing various heterocyclic compounds, including those with potential biological activity. These molecules can undergo reactions such as nitration, bromination, and cycloadditions, leading to a diverse array of products with different chemical properties (Kutrov, Kovalenko, & Volovenko, 2008). The presence of a cyclopropyl group adds further complexity, as it can influence the molecule's reactivity and stability.

Applications De Recherche Scientifique

Catalytic Applications

- N-Heterocyclic Carbene Ligands : A study explored carbene precursors derived from aminomethylpiperidine, focusing on their complexes with rhodium and iridium and their catalytic applications in transfer hydrogenation processes (Türkmen et al., 2008).

Synthesis of Derivatives

- Synthesis of Imidazo[1,5-a]pyridines : A one-pot synthesis method for imidazo[1,5-a]pyridines starting from a carboxylic acid and 2-methylaminopyridines, allowing the introduction of various substituents at specific positions, was achieved using propane phosphoric acid anhydride (Crawforth & Paoletti, 2009).

Synthesis and Reactions of Derivatives

- Synthesis and Reactions of Thiazolidinones : A study investigated the synthesis and reactions of 5-arylmethylene-2-imino-4-oxo-2-thiazolidine, including its reaction with benzyl amine, hydrazine hydrate, piperidine, and other compounds, leading to the formation of various derivatives (Mahmoud et al., 2011).

Properties and Applications of Derivatives

- Properties of Cyanomethyl Derivatives : Research on cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole, examined their reactivity and potential applications, such as in nitration, bromination, azo coupling, and nitrosation processes (Kutrov et al., 2008).

Corrosion Inhibition

- Amino Acid-Based Corrosion Inhibitors : A study focused on amino acid-based corrosion inhibitors, including compounds derived from imidazolium, for mild steel. The inhibitors' performance was assessed through electrochemical methods, and their adsorption behavior was analyzed using quantum chemical parameters and molecular dynamics simulations (Srivastava et al., 2017).

Propriétés

IUPAC Name |

3-[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c19-14(20)5-8-17-7-1-2-13(11-17)15-16-6-9-18(15)10-12-3-4-12/h6,9,12-13H,1-5,7-8,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARVUSIMJFSKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC(=O)O)C2=NC=CN2CC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-2-methylpyridazin-3(2H)-one](/img/structure/B5602812.png)

![3-[2-(allylamino)-1,3-thiazol-4-yl]-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5602827.png)

![1-(2-ethoxyethyl)-N-[(5-methyl-2-furyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5602833.png)

![(4aS*,7aR*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5602846.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5602854.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5602865.png)

![N-benzyl-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5602869.png)

![3-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5602870.png)

![9-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5602882.png)

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl methyl carbonate](/img/structure/B5602898.png)

![methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate](/img/structure/B5602905.png)